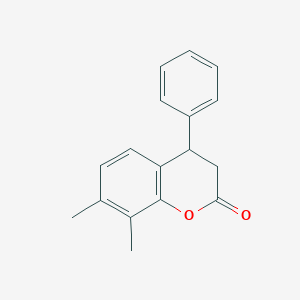

7,8-ジメチル-4-フェニルクロマン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

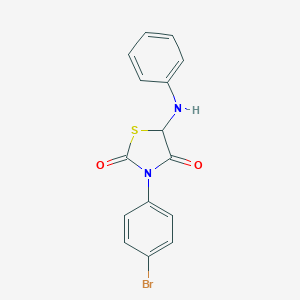

The synthesis pathway for 7,8-Dimethyl-4-phenyl-chroman-2-one involves the condensation of 2-acetyl-1,1,2-trimethylcyclohexane with benzaldehyde, followed by cyclization of the resulting intermediate. The starting materials are 2-acetyl-1,1,2-trimethylcyclohexane and benzaldehyde. The aldol condensation product is then heated in the presence of an acid catalyst, such as sulfuric acid, to promote cyclization and form the final product, 7,8-Dimethyl-4-phenyl-chroman-2-one.Molecular Structure Analysis

The molecular formula of 7,8-Dimethyl-4-phenyl-chroman-2-one is C17H16O2 . It has a molecular weight of 252.30774 .科学的研究の応用

以下は、7,8-ジメチル-4-フェニルクロマン-2-オンの科学研究における用途についての包括的な分析です。

化粧品用途

この化合物を含むクロマン-4-オン誘導体は、皮膚と髪の毛のケアのための化粧品の有効成分として使用されます。これらの化合物は、テクスチャの改善や炎症やアレルギーなどの状態の治療に役立ちます .

光レドックス合成

この化合物は、さまざまな用途を持つ4-置換クロマン-2-オンと2-置換クロマン-4-オンを生成するために重要な光レドックス合成プロセスに関与しています .

有機合成

これは、特にさまざまな分野で数多くの用途を持つクマリン誘導体を作成するためのワンポット合成プロセスにおいて、有機合成におけるビルディングブロックとして機能します .

作用機序

The mechanism of action of 7,8-Dimethyl-4-phenyl-chroman-2-one is not fully understood. However, it is known to interact with a number of enzymes, including cyclooxygenase-2, which is involved in the production of prostaglandins. It has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Biochemical and Physiological Effects

The biochemical and physiological effects of 7,8-Dimethyl-4-phenyl-chroman-2-one have been studied in a number of animal models. It has been shown to have anti-inflammatory activity, as well as a protective effect against oxidative stress. It has also been shown to have an anti-diabetic effect, as well as a protective effect against the development of neurodegenerative diseases.

実験室実験の利点と制限

The main advantage of 7,8-Dimethyl-4-phenyl-chroman-2-one for use in laboratory experiments is its low cost and ease of synthesis. It is also relatively stable and can be stored for long periods of time. However, it can be toxic at high concentrations and should be handled with care.

将来の方向性

The potential applications of 7,8-Dimethyl-4-phenyl-chroman-2-one are still being explored. Future research could focus on the development of novel compounds based on the structure of 7,8-Dimethyl-4-phenyl-chroman-2-one, as well as the development of more efficient synthesis methods. Additionally, further research could be done to explore the potential therapeutic applications of 7,8-Dimethyl-4-phenyl-chroman-2-one, such as its use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the mechanism of action of 7,8-Dimethyl-4-phenyl-chroman-2-one, as well as its biochemical and physiological effects.

合成法

The synthesis of 7,8-Dimethyl-4-phenyl-chroman-2-one is a multi-step process, beginning with the reaction of 4-methyl-2-nitroaniline with 1,3-dibromopropane in the presence of sodium hydroxide. This reaction produces the intermediate product 4-methyl-2-nitro-1,3-dipropylbenzene. This intermediate is then reacted with Na2CO3 and sodium methoxide in methanol to produce the desired product, 7,8-dimethyl-4-phenyl-chroman-2-one.

特性

IUPAC Name |

7,8-dimethyl-4-phenyl-3,4-dihydrochromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-11-8-9-14-15(13-6-4-3-5-7-13)10-16(18)19-17(14)12(11)2/h3-9,15H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOQOKDTOOUSDB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(CC(=O)O2)C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-(4-formyl-2-hydroxyphenoxy)tetrahydro-2H-pyran-4-yl acetate](/img/structure/B405601.png)

![N-(2-bromophenyl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B405609.png)

![N-[4-(2-amino-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B405615.png)

![2-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-3-(3-methoxyphenyl)acrylonitrile](/img/structure/B405617.png)

![4-(2,4-Dimethylphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1,3-thiazole](/img/structure/B405618.png)

![3-(4-Ethylphenyl)-2-[4-(2-thienyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B405621.png)

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-(3-phenoxyphenyl)acrylonitrile](/img/structure/B405622.png)